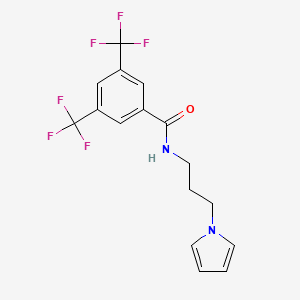

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide

Description

N-(3-(1H-Pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a 3,5-bis(trifluoromethyl)benzoyl core linked to a 3-(1H-pyrrol-1-yl)propylamine moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles . Characterization methods include $ ^1H $-NMR and thin-layer chromatography (TLC) for purity verification .

Properties

IUPAC Name |

N-(3-pyrrol-1-ylpropyl)-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N2O/c17-15(18,19)12-8-11(9-13(10-12)16(20,21)22)14(25)23-4-3-7-24-5-1-2-6-24/h1-2,5-6,8-10H,3-4,7H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJXEICIMCCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Hantzsch pyrrole synthesis.

Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using propyl halides under basic conditions.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine, followed by coupling with the pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Amines.

Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antibacterial, or antiviral activities.

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of pyrrole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes or receptors, while the trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound is defined by the following molecular structure:

- Chemical Formula : C15H15F6N2O

- Molecular Weight : 364.28 g/mol

- CAS Number : 1226435-35-3

The presence of both the pyrrole ring and trifluoromethyl groups contributes to its distinctive chemical properties, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrole Ring : This can be achieved through methods such as the Paal-Knorr synthesis.

- Attachment of the Propyl Chain : Alkylation reactions using propyl halides under basic conditions introduce the propyl chain.

- Formation of the Benzamide Moiety : This involves reacting 3,5-bis(trifluoromethyl)benzoic acid with an appropriate amine.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrrole and trifluoromethyl groups have shown efficacy against various cancer cell lines. Specific findings include:

- Cell Line Studies : Compounds similar to this compound have demonstrated cytotoxic effects with IC50 values in the low micromolar range against MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | MCF7 | 3.79 |

| Example B | A549 | 26 |

| Example C | Hep-2 | 17.82 |

The biological activity is hypothesized to involve multiple mechanisms:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival.

- Induction of Apoptosis : The presence of pyrrole enhances the ability to induce programmed cell death in cancer cells.

Neuroprotective Effects

Recent studies have also explored neuroprotective effects linked to related compounds. For example, a structurally analogous compound was found to prevent neurotoxicity in hippocampal slices through modulation of AKT and PKA signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study evaluated a series of pyrrole-based compounds against various cancer cell lines, revealing that modifications at specific positions significantly influenced their cytotoxicity.

- Neuroprotection Research : Another case study focused on the neuroprotective properties of related benzamide derivatives, indicating that these compounds could mitigate damage from excitotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.